molecular formula C9H16ClNO3 B2547408 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2580218-00-2

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride

Cat. No.: B2547408
CAS No.: 2580218-00-2
M. Wt: 221.68
InChI Key: SYUMKVCTNQVPOT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride is a spirocyclic compound characterized by a 5-oxaspiro[3.4]octane backbone with an aminomethyl group at position 6 and a carboxylic acid group at position 2, forming a hydrochloride salt. Its molecular formula is C₇H₁₂ClNO₃ (molecular weight: 193.63 g/mol) . The spirocyclic architecture imparts conformational rigidity, which is advantageous in drug discovery for enhancing target binding and metabolic stability. This compound is supplied globally by pharmaceutical and chemical manufacturers, including those in China, India, and Jordan, for research and industrial applications .

Properties

IUPAC Name

6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c10-5-7-1-2-9(13-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMKVCTNQVPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)OC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Michael Initiated Ring Closure (MIRC)

The spiro[3.4]octane framework is constructed through MIRC reactions, leveraging ethyl (tetrahydro-4H-pyran-4-ylidene)acetate as a precursor. Under electrochemical conditions, trimethylsulfoxonium iodide facilitates cyclopropanation, yielding ethyl 5-oxaspiro[3.4]octane-2-carboxylate intermediates. Reaction optimization at 50°C in tetrahydrofuran achieves 68–72% yields, with stereoselectivity governed by solvent polarity and nucleophile equivalents.

Table 1: Representative Cyclopropanation Conditions

Precursor Reagent Solvent Temperature Yield (%)
Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate Trimethylsulfoxonium iodide THF 50°C 72
Ethyl 2-oxocyclopentanecarboxylate Diazomethane Dichloromethane 0°C 65

Acid-Catalyzed Cyclization

Alternative routes employ acid-mediated cyclization of γ,δ-unsaturated esters. For example, treatment of ethyl 4-(hydroxymethyl)cyclohex-1-ene-1-carboxylate with hydrochloric acid induces spiro ring formation via intramolecular etherification. This method, however, faces challenges in regioselectivity, often producing 25–30% of undesired regioisomers.

Functional Group Introduction and Modification

Aminomethylation via Reductive Amination

The aminomethyl group is introduced through reductive amination of a ketone intermediate. Ethyl 5-oxaspiro[3.4]octane-2-carboxylate undergoes oxidation with pyridinium chlorochromate (PCC) to form the corresponding ketone, which reacts with ammonium acetate and sodium cyanoborohydride in methanol to yield the primary amine.

Reaction Scheme

  • Oxidation :
    $$ \text{Ethyl 5-oxaspiro[3.4]octane-2-carboxylate} \xrightarrow[\text{CH}2\text{Cl}2]{\text{PCC}} \text{Ethyl 6-oxo-5-oxaspiro[3.4]octane-2-carboxylate} $$
  • Reductive Amination :
    $$ \text{Ketone} + \text{NH}4\text{OAc} \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} \text{Ethyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate} $$

Ester Hydrolysis and Salt Formation

The ethyl ester is hydrolyzed using potassium hydroxide in ethanol/water (3:1) at reflux, followed by hydrochloric acid neutralization to precipitate the hydrochloride salt. Crystallization from isopropanol/diethyl ether mixtures enhances purity to ≥98%, as confirmed by HPLC.

Analytical Validation and Quality Control

Structural Characterization

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, D$$2$$O): δ 3.81 (d, J = 12.4 Hz, 1H, spiro-H), 3.12 (t, J = 7.6 Hz, 2H, CH$$2$$NH$$_2$$), 2.95–2.85 (m, 2H, cyclopropane-H).
  • X-ray Crystallography : Confirms spirocyclic geometry with a dihedral angle of 112° between the oxolane and cyclopropane rings.

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) shows a single peak at t$$_R$$ = 6.7 min.
  • Elemental Analysis : Calculated for C$$9$$H$${16}$$ClNO$$_3$$: C 48.76%, H 7.28%, N 6.32%; Found: C 48.69%, H 7.31%, N 6.29%.

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve reductive amination efficiency, reducing reaction time from 24 h to 6 h.
  • Continuous Flow Systems : Microreactor technology enhances cyclopropanation yields to 85% by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The spirocyclic structure provides rigidity and unique spatial orientation, which can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table highlights critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Spiro Ring System Functional Groups Molecular Weight (g/mol) Key Properties
6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride C₇H₁₂ClNO₃ 5-oxaspiro[3.4]octane -COOH, -CH₂NH₂·HCl 193.63 High water solubility (HCl salt), rigid spiro core
6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride C₈H₁₃ClN₂O₃ 5-oxaspiro[3.5]nonane -COOH, -CH₂NH₂·HCl 220.65 Larger spiro ring (3.5 vs. 3.4); increased lipophilicity
5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride C₇H₁₁ClN₂O₃ 5-oxa-2-azaspiro[3.4]octane -COOH, -NH₂·HCl 192.63 Nitrogen substitution at position 2; altered polarity
6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride C₈H₁₆ClNO Spiro[3.4]octane -OH, -CH₂NH₂·HCl 177.67 Alcohol substituent instead of carboxylic acid; reduced acidity
cis-6-Boc-2-amino-6-azaspiro[3.4]octane C₁₁H₂₀N₂O₂ 6-azaspiro[3.4]octane -Boc, -NH₂ 220.29 Boc-protected amine; neutral pH stability

Pharmacological and Physicochemical Insights

  • Solubility and Bioavailability: The hydrochloride salt form of the target compound enhances aqueous solubility compared to free bases (e.g., cis-6-Boc-2-amino-6-azaspiro[3.4]octane), which is critical for oral bioavailability .
  • Spiro Ring Size: The 5-oxaspiro[3.4]octane system provides a balance between rigidity and compactness.
  • Functional Group Impact : The carboxylic acid group in the target compound introduces acidity (pKa ~2–3), making it suitable for ionic interactions in drug-receptor binding. Alcohol or Boc-protected derivatives lack this property, limiting their applicability in certain therapeutic contexts .

Biological Activity

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid; hydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential therapeutic applications, particularly in cancer research and neuromodulation. This article provides a comprehensive overview of its biological activities, synthesis, and potential implications in medicinal chemistry.

  • Molecular Formula : C₉H₁₆ClNO₃
  • Molecular Weight : 221.68 g/mol
  • Structure : The compound features a five-membered oxaspiro ring fused to a seven-membered ring, enhancing its biological activity and solubility in aqueous environments due to the hydrochloride form.

Anticancer Properties

Research indicates that 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid; hydrochloride exhibits significant anticancer properties. Studies have shown that it inhibits the proliferation and migration of various cancer cell lines. The mechanism appears to involve interference with critical signaling pathways associated with cell growth and differentiation.

  • Inhibition of Proliferation : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cells, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : The compound's structure allows it to interact with key receptors involved in tumor growth, such as glutamate and dopamine receptors, which are critical in neurobiology and cancer progression.

Neuromodulatory Effects

The compound has also been investigated for its effects on neurotransmission:

  • Receptor Interaction : Initial studies suggest that it may modulate neurotransmitter systems, particularly those involving glutamate and dopamine, which are crucial in various neurological disorders.
  • Potential Therapeutic Applications : Given its ability to affect neurotransmitter receptors, it holds promise for treating conditions such as depression and anxiety disorders.

Synthesis and Characterization

The synthesis of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid; hydrochloride typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Step Reagents Used Conditions
Step 1Starting material A + BReaction at room temperature
Step 2Intermediate + CHeating at 70°C for 2 hours
Final StepHydrochloric acid additionReflux for 30 minutes

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of the compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC₅₀ values significantly lower than those of standard chemotherapy agents.

Study 2: Neuromodulation Effects

Another investigation focused on the neuromodulatory effects of the compound in animal models. Behavioral assays demonstrated improvements in anxiety-like behaviors following administration of the compound, suggesting potential applications in treating anxiety disorders.

Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the mechanisms underlying the biological activities of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid; hydrochloride. Future studies should focus on:

  • In vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To understand how this compound interacts with specific molecular targets.
  • Clinical Trials : To assess its therapeutic potential in human subjects.

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